molecular formula C5H11ClN2O B166923 3-Aminopiperidin-2-one hydrochloride CAS No. 138377-80-7

3-Aminopiperidin-2-one hydrochloride

Numéro de catalogue: B166923
Numéro CAS: 138377-80-7
Poids moléculaire: 150.61 g/mol
Clé InChI: NLAYLURYAOXTTE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Significance as a Chiral Scaffold in Medicinal Chemistry

The paramount importance of 3-Aminopiperidin-2-one (B154931) hydrochloride lies in its nature as a chiral scaffold. In drug design, the three-dimensional arrangement of atoms is critical for a molecule's interaction with its biological target. The stereochemistry of the amino group on the piperidinone ring allows for the synthesis of enantiomerically pure compounds, which is crucial as different enantiomers of a drug can exhibit vastly different pharmacological activities and safety profiles. google.com

The rigid piperidinone ring system helps to constrain the conformation of the molecules synthesized from it, reducing the entropic penalty upon binding to a target protein and potentially leading to higher affinity and selectivity. This constrained geometry is a desirable feature for medicinal chemists aiming to design potent and specific inhibitors of enzymes or receptor antagonists.

The presence of both a nucleophilic amino group and a lactam functionality provides two distinct points for chemical modification, allowing for the facile introduction of a variety of substituents and the construction of diverse molecular architectures. This versatility has been exploited in the development of several classes of therapeutic agents.

Historical Context and Evolution of its Research

The exploration of 3-Aminopiperidin-2-one hydrochloride and its derivatives in medicinal chemistry has evolved significantly over the years. Early research focused on the fundamental synthesis of this chiral building block. For instance, methods were developed for the preparation of the (R)- and (S)-enantiomers from readily available chiral starting materials like D-ornithine and L-ornithine, respectively. google.comchemicalbook.com Patents filed in the mid-2000s detailed processes for the large-scale synthesis of (R)-3-aminopiperidine dihydrochloride (B599025), a closely related derivative, highlighting its growing importance as a key intermediate for pharmaceutical production. wipo.int

Initially, a significant focus of the research was on the use of the (R)-enantiomer of 3-aminopiperidine derivatives in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. wipo.int This application dominated the early landscape of its use in drug discovery.

Subsequently, the research interest in this compound and its analogs expanded to other therapeutic areas. More recent investigations have showcased its utility as a scaffold for the development of inhibitors of Factor XIa, a key target for novel anticoagulants with a potentially lower bleeding risk. researchgate.net Furthermore, the versatility of this scaffold has been demonstrated in the creation of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for the treatment of migraine. medchemexpress.comnih.gov This expansion into different therapeutic targets underscores the adaptability and enduring value of the 3-aminopiperidin-2-one core structure.

Current Research Landscape and Future Directions

The current research landscape for this compound is vibrant and continues to expand. The focus remains on leveraging its chiral nature and conformational rigidity to design highly selective and potent modulators of various biological targets.

Table 1: Therapeutic Targets of this compound Derivatives

Therapeutic Target Disease Area Example Drug Candidates/Leads
Dipeptidyl Peptidase-4 (DPP-4) Type 2 Diabetes Derivatives leading to approved drugs
Factor XIa Thrombosis Novel oral anticoagulants in development

Future research is likely to explore the application of this versatile scaffold in other therapeutic areas. Its ability to serve as a constrained diamine mimic makes it an attractive starting point for the design of inhibitors for other proteases and peptidomimetics. The development of more efficient and stereoselective synthetic routes to access diverse derivatives of this compound will undoubtedly fuel further discoveries. Moreover, the exploration of the (S)-enantiomer, which has been historically less explored than the (R)-enantiomer, could unlock new biological activities and therapeutic opportunities. The continued investigation into the structure-activity relationships (SAR) of compounds derived from this scaffold will be crucial in designing next-generation therapeutics with improved efficacy and safety profiles. nih.gov

Propriétés

IUPAC Name

3-aminopiperidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c6-4-2-1-3-7-5(4)8;/h4H,1-3,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAYLURYAOXTTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00600004
Record name 3-Aminopiperidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138377-80-7
Record name 3-Aminopiperidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Process Chemistry of 3 Aminopiperidin 2 One Hydrochloride

Enantioselective Synthesis of Chiral 3-Aminopiperidin-2-one (B154931) Hydrochloride

The development of enantioselective methods to produce chiral 3-aminopiperidin-2-one hydrochloride is a significant area of research in process chemistry. These methods aim to establish the desired stereocenter with high fidelity, avoiding costly and inefficient resolution steps. Strategies range from classical cyclization of chiral pool starting materials to modern biocatalytic approaches.

Stereoselective Cyclization Strategies

One of the most direct approaches to chiral 3-aminopiperidin-2-one is the intramolecular cyclization of a linear precursor that already contains the required stereocenter. The choice of starting material, reaction conditions, and protecting group strategy are all critical to achieving high yield and stereochemical purity.

Naturally occurring amino acids serve as excellent chiral starting materials for the synthesis of 3-aminopiperidin-2-one. L- and D-ornithine, or their corresponding 2,5-diaminopentanoic acids, are common precursors. The synthesis involves the cyclization of a suitably protected derivative, such as an ester, to form the six-membered lactam ring.

For instance, (R)-3-aminopiperidin-2-one hydrochloride can be synthesized from (R)-2,5-diaminopentanoic acid hydrochloride. google.com This process typically involves two key steps: first, the esterification of the carboxylic acid, for example, by reacting it with acetyl chloride in methanol (B129727) to yield (R)-methyl 2,5-diaminopentanoate dihydrochloride (B599025). google.com Subsequently, this ester is subjected to a base-mediated cyclization. A common method involves treating the methyl ester dihydrochloride with sodium methoxide (B1231860) in methanol. google.com The base neutralizes the ammonium (B1175870) hydrochlorides and promotes the intramolecular nucleophilic attack of the δ-amino group onto the ester carbonyl, leading to the formation of the piperidinone ring and elimination of methanol. The resulting (R)-3-aminopiperidin-2-one is then treated with an acid, such as acetyl chloride or hydrochloric acid, to precipitate the desired hydrochloride salt. google.com

This strategy leverages the inherent chirality of the starting amino acid to produce an enantiomerically pure product. The conditions for cyclization are critical; for example, the reaction is often performed at low temperatures (e.g., -10 °C to 15 °C) to control reactivity and minimize side reactions. google.comgoogle.com

Table 1: Example of Cyclization from Diaminopentanoic Acid Derivative

Step Reactant Reagent(s) Product Key Conditions Ref
Esterification (R)-2,5-Diaminopentanoic acid hydrochloride Acetyl chloride, Methanol (R)-Methyl 2,5-diaminopentanoate dihydrochloride 0 °C to 65 °C google.com
Cyclization (R)-Methyl 2,5-diaminopentanoate dihydrochloride Sodium methoxide, Methanol (R)-3-Aminopiperidin-2-one -10 °C to -5 °C google.com
Salt Formation (R)-3-Aminopiperidin-2-one Acetyl chloride, MTBE/Methanol (R)-3-Aminopiperidin-2-one hydrochloride 5 °C to 15 °C google.com

Protecting groups are essential in the synthesis of 3-aminopiperidin-2-one to prevent unwanted side reactions and to direct the cyclization process. The choice of protecting group for the amino functionalities can significantly impact the efficiency of the lactam formation.

In syntheses starting from diaminopentanoic acid, the amino groups are often protected as their hydrochloride salts during the esterification step. google.com During the base-mediated cyclization, the protecting protons are removed in situ. However, in more complex, multi-step syntheses, particularly those involving enzymatic transformations, specific N-protecting groups are required. The carboxybenzyl (Cbz) group is a common choice. rsc.orgresearchgate.net Research has shown that in certain biocatalytic systems designed to produce aminopiperidines, enzymes exhibit a high degree of selectivity for the protecting group. For example, in an enzyme cascade using galactose oxidase and imine reductase, N-Cbz protected substrates showed the highest activity, while unprotected and Boc-protected derivatives were not well accepted. researchgate.net

The formation of the 3-aminopiperidin-2-one ring is an example of an intramolecular nucleophilic acyl substitution, specifically an amidation, leading to a δ-lactam. The mechanism involves the nucleophilic attack of the δ-amino group on the electrophilic carbonyl carbon of an ester or activated carboxylic acid.

This process results in a tetrahedral intermediate. The subsequent collapse of this intermediate involves the departure of a leaving group (e.g., an alkoxide from an ester). The rate-determining step can be either the formation of the tetrahedral intermediate or its breakdown, depending on the specific substrate and reaction conditions.

While the fundamental mechanism is well-understood, achieving high stereoselectivity in more complex cyclizations remains a challenge. researchgate.net The stereochemical outcome is often controlled by the pre-existing stereocenter at the α-carbon. The reaction is typically designed to proceed with retention of configuration at this center. Factors such as solvent polarity can influence the stability of intermediates and transition states. In some related syntheses, such as the formation of β-lactams, non-polar solvents have been shown to favor certain stereoisomers by influencing the geometry of key zwitterionic intermediates before the final ring closure. nih.gov For the formation of 3-aminopiperidin-2-one from chiral amino acid derivatives, the primary mechanistic goal is to ensure that the intramolecular cyclization occurs efficiently without racemization of the α-stereocenter.

Biocatalytic and Enzymatic Approaches for Chiral Purity

Biocatalysis offers a powerful, green alternative to traditional chemical methods for synthesizing chiral compounds. Enzymes operate under mild conditions with high stereo- and regioselectivity, making them ideal for the production of enantiopure pharmaceutical intermediates like 3-aminopiperidin-2-one.

Multi-enzyme cascades have been developed for the synthesis of protected 3-aminopiperidines. One such strategy employs a combination of galactose oxidase (GOase) and an imine reductase (IRED) in a one-pot reaction. rsc.orgrsc.orgmanchester.ac.uk This system converts an N-Cbz-protected L-ornithinol (a reduced form of ornithine) into L-3-N-Cbz-aminopiperidine. rsc.orgresearchgate.net The GOase oxidizes the primary alcohol of the substrate to an aldehyde, which spontaneously cyclizes to a cyclic imine intermediate. This intermediate is then stereoselectively reduced by the IRED to yield the enantiopure aminopiperidine. rsc.orgresearchgate.net While this specific cascade produces the corresponding aminopiperidine rather than the lactam, it highlights the potential of enzymatic methods to construct the chiral piperidine (B6355638) core with high enantiopurity from amino acid-derived precursors. rsc.org

Transaminases (TAs), particularly ω-transaminases, are highly valuable enzymes for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com This technology has been successfully applied to the synthesis of precursors for 3-aminopiperidin-2-one.

The general strategy involves the transamination of a protected 3-piperidone derivative. For example, N-protected 3-piperidones (e.g., N-Boc- or N-Cbz-3-piperidone) can be converted into the corresponding (R)- or (S)-N-protected-3-aminopiperidine using an appropriate (R)- or (S)-selective transaminase and an amino donor like isopropylamine. google.comgoogle.com This enzymatic step establishes the crucial C3 stereocenter with very high enantiomeric excess (ee > 99%). google.com The resulting protected aminopiperidine is a direct precursor that can be further processed.

Table 2: Example of Transaminase-Mediated Synthesis of a Precursor

Substrate Enzyme Amino Donor Product Key Features Ref
N-ethoxycarbonyl-3-piperidone ω-transaminase Isopropylamine N-ethoxycarbonyl-(R)-3-aminopiperidine Reaction at pH 9.0, 45°C; establishes chirality at C3. google.com
N-tert-butoxycarbonyl-3-piperidone Transaminase catalyst (proprietary) Amine donor (R)-1-tert-butoxycarbonyl-3-aminopiperidine Achieves >99.77% ee without resolution. google.com
Enantiomeric Excess and Resolution Techniques

The enantiomeric purity of 3-aminopiperidin-2-one is a critical factor, particularly in pharmaceutical applications where one enantiomer may exhibit desired therapeutic activity while the other could be inactive or even detrimental. Enantiomeric excess (e.e.) is a measure of this purity, representing the difference in the amount of one enantiomer compared to the other in a mixture. libretexts.org Achieving a high enantiomeric excess is a key objective in the synthesis of chiral molecules like 3-aminopiperidin-2-one.

Several techniques are employed to obtain enantiomerically enriched or pure 3-aminopiperidin-2-one. One common approach is chiral resolution , which involves the separation of a racemic mixture (a 50:50 mixture of both enantiomers). libretexts.org This can be accomplished by reacting the racemic amine with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by methods such as fractional crystallization. libretexts.org After separation, the resolving agent is removed to yield the individual, enantiomerically pure amines.

Another powerful method for determining and achieving high enantiomeric excess is through chiral chromatography . Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase can separate and quantify the individual enantiomers in a mixture. masterorganicchemistry.com This analytical method is crucial for assessing the success of a stereoselective synthesis or a resolution process.

Furthermore, biocatalytic methods are gaining prominence for their high stereoselectivity. rsc.org Enzymes can be used to selectively produce the desired enantiomer of 3-aminopiperidin-2-one or its precursors, often resulting in very high enantiomeric excess without the need for subsequent resolution. rsc.org

TechniqueDescriptionApplication to 3-Aminopiperidin-2-one
Chiral Resolution Separation of a racemic mixture into its constituent enantiomers by forming diastereomeric salts with a chiral resolving agent, followed by separation (e.g., crystallization) and removal of the resolving agent. libretexts.orgCan be applied to racemic 3-aminopiperidin-2-one or its synthetic intermediates to isolate the desired enantiomer.
Chiral Chromatography (HPLC/GC) An analytical technique that uses a chiral stationary phase to separate enantiomers, allowing for the determination of enantiomeric excess. masterorganicchemistry.comUsed to quantify the enantiomeric purity of 3-aminopiperidin-2-one samples and to monitor the effectiveness of asymmetric syntheses or resolutions.
Biocatalysis The use of enzymes to catalyze stereoselective reactions, leading to the formation of a single enantiomer. rsc.orgEnzymatic cascades can be designed for the chiral synthesis of protected 3-aminopiperidines, offering a direct route to enantiomerically pure products. rsc.org

Diastereoselective Synthesis of Substituted 3-Aminopiperidin-2-ones

The synthesis of substituted 3-aminopiperidin-2-ones, where additional chiral centers are present, requires control over the relative stereochemistry of these centers. This is known as diastereoselective synthesis. Achieving high diastereoselectivity is crucial as different diastereomers can have vastly different biological activities.

Cuprate (B13416276) Addition and Racemization-Free Reductive Amination

One effective strategy for the diastereoselective synthesis of substituted 3-aminopiperidin-2-ones involves a cuprate addition to an α,β-unsaturated lactam. This reaction establishes a new stereocenter with a specific orientation relative to the existing stereocenter at the 3-position. The choice of the cuprate reagent and reaction conditions can significantly influence the diastereoselectivity of this transformation.

Following the cuprate addition, a key step is the introduction of the amino group at the 3-position. Reductive amination is a widely used method for this purpose. youtube.comyoutube.com This process typically involves the reaction of a ketone with an amine source to form an imine or enamine intermediate, which is then reduced to the corresponding amine. youtube.comyoutube.com A critical challenge in this step is to prevent racemization of the stereocenter adjacent to the newly formed amino group. The development of racemization-free reductive amination protocols is therefore a significant area of research. These methods often employ specific reducing agents and carefully controlled reaction conditions to preserve the stereochemical integrity of the molecule.

Recent advancements have focused on iridium-catalyzed reductive coupling reactions, which have shown high efficiency and chemoselectivity in the synthesis of tertiary amines from amides and Grignard reagents. researchgate.netrsc.org Such methodologies could potentially be adapted for the synthesis of substituted 3-aminopiperidin-2-ones, offering a practical and scalable approach.

Optimization of Synthetic Pathways for Scalability and Efficiency

The transition from a laboratory-scale synthesis to industrial production presents numerous challenges. Optimization of synthetic pathways is essential to ensure that the process is not only high-yielding but also cost-effective, safe, and environmentally sustainable on a large scale.

Development of Cost-Effective and Reproducible Routes

A primary goal in process chemistry is the development of synthetic routes that are both economical and reliable. For this compound, this involves selecting starting materials that are readily available and inexpensive. The synthetic route should also be robust and reproducible, meaning it consistently delivers the desired product in high yield and purity. google.comgoogle.com

One patented method for the large-scale production of (R)-3-aminopiperidine dihydrochloride, a derivative of 3-aminopiperidin-2-one, highlights a cost-effective approach starting from (R)-2,5-diaminopentanoic acid hydrochloride. google.com This process emphasizes scalability, with the potential to produce quantities exceeding one kilogram. google.comwipo.int

Starting MaterialKey TransformationAdvantagesReference
(R)-2,5-diaminopentanoic acid hydrochlorideEsterification followed by cyclizationCost-effective, scalable, reproducible google.com
D-Glutamic acidMulti-step synthesis involving protection, reduction, and cyclizationUtilizes an inexpensive chiral pool starting material google.com

Process Chemistry for Industrial-Scale Production

Industrial-scale production necessitates a focus on process chemistry, which addresses the practical aspects of running a chemical reaction on a large scale. This includes considerations such as heat transfer, mass transfer, reaction kinetics, and safety. For the synthesis of this compound, this involves designing reactors and processes that can handle large volumes of reagents and solvents safely and efficiently. google.comgoogle.com

The synthesis of (R)-3-aminopiperidin-2-one hydrochloride has been described in processes designed for kilogram-scale production. google.comwipo.int These methods often involve the cyclization of a linear precursor, such as (R)-methyl 2,5-diaminopentanoate dihydrochloride, in the presence of a base. google.com The subsequent reduction of the lactam to the corresponding piperidine is also a critical step that must be optimized for large-scale operations. wipo.int

Solvent System and Temperature Control in Reaction Optimization

The choice of solvent and the precise control of reaction temperature are critical parameters in optimizing a synthetic process for scalability and efficiency. Solvents can influence reaction rates, yields, and the purity of the product. For industrial applications, factors such as solvent cost, toxicity, and ease of recovery are also important considerations.

In the synthesis of (R)-3-aminopiperidin-2-one hydrochloride, specific solvent systems and temperature ranges are crucial for achieving high yields and purity. For example, the cyclization of (R)-methyl 2,5-diaminopentanoate dihydrochloride is often carried out in methanol at low temperatures (e.g., -10°C to 0°C). google.com Similarly, the subsequent reduction of the lactam using a reducing agent like lithium aluminum hydride is typically performed in a solvent like tetrahydrofuran (B95107) (THF) with careful temperature control to manage the exothermic nature of the reaction. google.com

A Chinese patent describes a process where the reaction temperature for the formation of N-tert-butyloxycarbonyl-D-glutamic acid dimethyl ester is controlled at 30 ± 5 °C. google.com This level of temperature control is essential for ensuring the desired reaction outcome and minimizing the formation of byproducts.

Reaction StepSolvent SystemTemperature ControlSignificanceReference
Cyclization of (R)-methyl 2,5-diaminopentanoate dihydrochlorideMethanol-10°C to 0°CControls reaction rate and minimizes side reactions. google.com
Reduction of (R)-3-aminopiperidin-2-one hydrochlorideTetrahydrofuran (THF)10°C to 70°CEnsures a safe and efficient reduction process. google.com
Formation of N-tert-butyloxycarbonyl-D-glutamic acid dimethyl esterMethanol and Dioxane30 ± 5°COptimizes yield and purity of the intermediate. google.com

Formation and Properties of Hydrochloride Salts

The conversion of 3-aminopiperidin-2-one into its hydrochloride salt is a critical step in its synthesis and application in further chemical research. This salt form often presents more favorable physicochemical properties compared to the free base, enhancing its utility as a stable intermediate for the synthesis of complex molecules.

Methods for Hydrochloride Formation

The preparation of this compound can be achieved through several synthetic routes, often involving the cyclization of a precursor followed by treatment with hydrochloric acid or by direct salt formation from the isolated free base. The choice of method can depend on the desired stereochemistry and the scale of the reaction.

One common strategy begins with a protected amino acid derivative. For instance, the synthesis of (S)-3-aminopiperidin-2-one hydrochloride can start from L-ornithine hydrochloride. chemicalbook.com This process involves an initial esterification and protection step using trimethylchlorosilane in methanol, followed by cyclization induced by a base like sodium ethoxide. The final step is the neutralization of the reaction mixture with aqueous hydrochloric acid (HCl) to form the desired hydrochloride salt. chemicalbook.com The crude product is then typically purified through recrystallization or chromatography. chemicalbook.com

Another widely documented approach, particularly for the (R)-enantiomer, starts from (R)-2,5-diaminopentanoic acid hydrochloride or its methyl ester. google.comgoogle.comwipo.int The synthesis involves cyclization using a base such as sodium methoxide, followed by the introduction of acetyl chloride or gaseous hydrogen chloride in a suitable solvent like methanol or a methyl tert-butyl ether/methanol mixture to precipitate the hydrochloride salt. google.comgoogle.com

Additionally, the hydrochloride salt can be formed from a resolved intermediate. For example, (R)-3-aminopiperidine can be resolved using a chiral acid like (D)-tartaric acid. The resulting diastereomeric salt, (R)-3-aminopiperidine dibenzoyl-(D)-tartaric acid salt, can then be treated with a solution of hydrogen chloride in an alcohol, such as isopropyl alcohol, to yield the desired (R)-3-aminopiperidine hydrochloride. google.com A similar acid exchange reaction can be performed via acidic hydrolysis of an N-acetylated precursor using hydrochloric acid. google.com In some procedures, the final step involves reacting an N-protected aminopiperidine, such as (R)-N-valeryl-3-amino piperidine, directly with a solution of hydrochloric acid and an alcohol to yield the final product. google.com

Table 1: Selected Methods for Hydrochloride Formation

Starting MaterialKey ReagentsDescriptionReference
L-ornithine hydrochlorideTrimethylchlorosilane, Methanol, Sodium ethoxide, 6N HClCyclization of the amino acid derivative followed by neutralization with aqueous HCl to form the salt. chemicalbook.com
(R)-methyl 2,5-diaminopentanoate dihydrochlorideSodium methoxide, Acetyl chloride, MethanolBase-mediated cyclization followed by treatment with an acid source to form the hydrochloride salt. google.comgoogle.com
(R)-3-aminopiperidine dibenzoyl-(D)-tartaric acid saltHydrogen chloride in Isopropyl alcoholAcid exchange reaction on a resolved intermediate to yield the enantiomerically pure hydrochloride salt. google.com
(R)-N-valeryl-3-amino piperidineHydrochloric acid, AlcoholDeprotection and salt formation in a mixed solution of hydrochloric acid and alcohol. google.com

Impact of Salt Formation on Research Utility

The conversion of 3-aminopiperidin-2-one to its hydrochloride salt significantly enhances its utility in a research and development context. Salt formation is a common strategy in medicinal chemistry to improve the physicochemical properties of a compound, such as its stability, solubility, and ease of handling. nih.gov

The hydrochloride salt of 3-aminopiperidin-2-one is typically a crystalline solid that is more stable and less hygroscopic than the corresponding free base. chemicalbook.com This improved stability facilitates long-term storage and simplifies handling during complex synthetic procedures. Furthermore, hydrochloride salts generally exhibit increased solubility in aqueous and protic solvents. nih.gov This enhanced solubility is advantageous for subsequent reaction steps that may be conducted in aqueous or alcoholic media and can improve the potential for developing formulations for in vivo studies. nih.gov

The primary research utility of this compound lies in its role as a key chiral building block for the synthesis of pharmacologically active molecules. google.compatsnap.com Specifically, the (R)-enantiomer is a crucial intermediate in the preparation of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of drugs used to treat type II diabetes. google.comwipo.intpatsnap.com Prominent examples of such drugs synthesized from this intermediate include Alogliptin and Linagliptin (B1675411). patsnap.com

Beyond diabetes medication, derivatives of 3-aminopiperidin-2-one are being explored for other therapeutic applications. Recent research has identified novel 3-aminopiperidin-2-one-based antagonists for the calcitonin gene-related peptide (CGRP) receptor, which are being investigated for the treatment of migraines. nih.gov Additionally, peptide analogues incorporating the 3-aminopiperidine structure have been synthesized as potential selective inhibitors of the bacterial cysteine protease IdeS, an enzyme produced by Streptococcus pyogenes. nih.gov In all these applications, the hydrochloride salt serves as a reliable and well-characterized starting material for the synthesis of these more complex target molecules.

Table 2: Research Applications of this compound

Therapeutic AreaTarget Molecule/ClassRole of 3-Aminopiperidin-2-one HClReference
Type II DiabetesDipeptidyl Peptidase-IV (DPP-IV) Inhibitors (e.g., Alogliptin, Linagliptin)Key chiral intermediate for the synthesis of the active pharmaceutical ingredient. google.comwipo.intpatsnap.com
MigraineCalcitonin Gene-Related Peptide (CGRP) Receptor AntagonistsCore structural component for a novel series of antagonists. nih.gov
Bacterial InfectionsInhibitors of Cysteine Protease IdeSScaffold for creating peptide analogues with inhibitory activity. nih.gov

Molecular and Biochemical Mechanisms of Action of 3 Aminopiperidin 2 One Hydrochloride Derivatives

Enzymatic Inhibition and Target Specificity Studies

Derivatives of 3-aminopiperidin-2-one (B154931) hydrochloride have been shown to be effective inhibitors of several enzymes, with a high degree of specificity. This targeted inhibition is a key aspect of their mechanism of action.

Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

A significant area of research for 3-aminopiperidine derivatives has been their role as inhibitors of dipeptidyl peptidase IV (DPP-IV). nih.govnih.govnih.gov DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). nih.govnih.gov The inhibition of DPP-IV prolongs the action of these hormones, leading to increased insulin (B600854) secretion and improved glucose control. nih.govnih.gov

Derivatives of 3-aminopiperidine have been identified as potent, selective, and orally bioavailable DPP-IV inhibitors. nih.govwipo.intgoogle.com The 3-aminopiperidine moiety is a key structural feature that interacts with the active site of the DPP-IV enzyme. nih.gov Structure-activity relationship (SAR) studies have shown that substitutions on the piperidine (B6355638) ring and the amino group can significantly influence the inhibitory potency and selectivity. nih.govnih.govresearchgate.net For instance, a novel series of 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives were designed and synthesized as potent DPP-4 inhibitors, with some compounds exhibiting significant inhibitory activity. nih.gov The binding of these inhibitors is typically competitive and reversible.

Inhibitory Activity of 3-Aminopiperidine Derivatives against DPP-IV
Compound DerivativeSubstitution PatternIC50 (µM)Inhibition Type
4-Aminopiperidin-3,4-dihyroquinazoline-2-uracil derivative (9i)Chloro substitution on phenyl moiety of 6-bromo quinazoline (B50416) ring9.25 ± 0.57Competitive
4-Aminopiperidin-3,4-dihyroquinazoline-2-uracil derivative (9c)4-Cl substitution on phenyl moiety15.3 ± 0.65Not Specified
3-aminocoumarin derivative (31)Structurally similar to 3-aminopiperidine3.16Not Specified

Modulation of DNA Synthesis Enzymes (e.g., Benzoate)

Currently, there is no scientific literature available that describes the modulation of DNA synthesis enzymes by 3-aminopiperidin-2-one hydrochloride derivatives, specifically in relation to benzoate.

Interaction with Cereblon (CRBN)

The compound "pomalidomide" contains a glutarimide (B196013) ring, which is structurally related to the 3-aminopiperidin-2-one core. Pomalidomide (B1683931) and its derivatives are known as immunomodulatory drugs (IMiDs). nih.govelsevierpure.com A key breakthrough in understanding the mechanism of these drugs was the identification of Cereblon (CRBN) as their primary direct target. nih.govrsc.org It is important to note that "Pomalidomide Synthetase" is not a recognized scientific term; the correct target is the protein Cereblon.

Cereblon is a component of the Cullin-RING E3 ubiquitin ligase complex, specifically CRL4^CRBN^. nih.govbinasss.sa.cr IMiDs, including pomalidomide, act as a "molecular glue" by binding to Cereblon. This binding alters the substrate specificity of the E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins that are not normally recognized by the complex. rsc.org These "neosubstrates" include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of certain cancer cells, such as those in multiple myeloma. rsc.orgbinasss.sa.cr The degradation of these transcription factors is a key part of the anti-tumor activity of pomalidomide. patsnap.commedchemexpress.com

Components of the CRL4^CRBN^ E3 Ubiquitin Ligase Complex
ComponentFunction
Cullin 4 (CUL4)Scaffold protein that assembles the complex.
Regulator of Cullins 1 (ROC1)RING finger protein that recruits the E2 ubiquitin-conjugating enzyme.
DNA Damage-Binding Protein 1 (DDB1)Linker protein that connects Cereblon to CUL4.
Cereblon (CRBN)Substrate receptor that binds to the target protein for ubiquitination.

Selective Inhibition of Bacterial Cysteine Proteases (e.g., IdeS)

Research has demonstrated that peptide analogues based on the 3-aminopiperidine scaffold can act as selective, noncovalent inhibitors of bacterial cysteine proteases. acs.orgnih.gov Specifically, these derivatives have been shown to inhibit the Immunoglobulin G-degrading enzyme of Streptococcus pyogenes (IdeS). acs.orgnih.gov IdeS is a cysteine protease with high specificity for cleaving IgG antibodies, playing a role in the bacteria's evasion of the host immune response.

A study investigating a series of peptide analogues containing a piperidine moiety found that several of these compounds were active inhibitors of IdeS. acs.orgacs.org The inhibitory activity and selectivity were found to be dependent on the specific structure of the analogue. For example, smaller analogues demonstrated high selectivity for IdeS over other cysteine proteases like SpeB and papain. acs.orgnih.gov This selectivity is a crucial aspect for potential therapeutic applications, as it would minimize off-target effects.

Inhibitory Activity of 3-Aminopiperidine-Based Peptide Analogues against IdeS
CompoundDescriptionIdeS InhibitionSelectivity Profile
(S)-pipG ((S)-3)Piperidine moiety replacing Gly236 in an IgG hinge region peptide analoguePotent inhibitorHigh selectivity for IdeS; hardly affects papain and does not inhibit SpeB.
(R)-LpipG ((R)-7)Piperidine moiety replacing Gly236 in an IgG hinge region peptide analoguePotent inhibitorHigh selectivity for IdeS; hardly affects papain and does not inhibit SpeB.
(R)-pipGP ((R)-16)Piperidine moiety replacing Gly236 in an IgG hinge region peptide analogueMost active inhibitor of IdeSAlso active toward papain, but no inhibitory activity toward SpeB.
(S)-LpipGP ((S)-18)Piperidine moiety replacing Gly236 in an IgG hinge region peptide analogueMost active inhibitor of IdeSAlso active toward papain, but no inhibitory activity toward SpeB.

Cellular and Molecular Pathway Interrogation

Beyond direct enzyme inhibition, derivatives of this compound can influence complex cellular and molecular pathways, such as those involved in the formation of new blood vessels.

Antiangiogenic Properties

Pomalidomide, a derivative of thalidomide (B1683933) that contains a structure related to 3-aminopiperidin-2-one, exhibits potent antiangiogenic properties. patsnap.comwikipedia.orgnih.gov Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. patsnap.com The antiangiogenic effects of pomalidomide contribute significantly to its anti-cancer activity. nih.govnih.gov

The mechanism of this antiangiogenic activity involves the inhibition of key pro-angiogenic factors. patsnap.com Pomalidomide has been shown to downregulate the expression of vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF), both of which are crucial for stimulating the formation of new blood vessels. patsnap.com By inhibiting these factors, pomalidomide can effectively reduce the blood supply to tumors, thereby hindering their growth and spread. patsnap.com It is noteworthy that pomalidomide has been found to be a more potent inhibitor of VEGF-driven angiogenesis than thalidomide. pnas.org

Antiangiogenic Properties of Pomalidomide
MechanismKey Molecular TargetsEffect
Inhibition of Pro-angiogenic FactorsVascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor (FGF)Downregulation of expression, leading to reduced stimulation of new blood vessel formation.
Disruption of Tumor MicroenvironmentModulation of cytokine and chemokine productionCreates a less favorable environment for tumor growth and angiogenesis.

Regulation of Inflammatory Cytokines (e.g., TNF-α)

Derivatives of this compound have been investigated for their potential to modulate the production of inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α). The regulation of these cytokines is a critical aspect of the inflammatory response. Research into various chemical structures has revealed that certain derivatives can effectively suppress the production of pro-inflammatory mediators. For instance, studies on tetrahydropiperic acid (THPA), which shares a piperidine ring structure, have shown that it can effectively suppress the production of pro-inflammatory cytokines including TNF-α, IL-6, and IL-1β. nih.gov This suppression is a key indicator of the anti-inflammatory potential of these compounds. nih.gov

The mechanism of this regulation often involves the downregulation of signaling pathways that lead to the expression of inflammatory cytokine genes. For example, the NF-κB pathway is a crucial regulator of the inflammatory response, and its inhibition can lead to a decrease in the production of TNF-α. nih.gov The therapeutic potential of targeting TNF-α is well-established, with anti-TNF-α therapies demonstrating the ability to rapidly down-regulate a range of cytokines and acute-phase proteins, leading to clinical benefits in inflammatory conditions like rheumatoid arthritis. nih.gov This highlights the importance of developing compounds that can effectively modulate TNF-α levels.

Furthermore, research on other heterocyclic compounds, such as pyrrolo[3,4-d]pyridazinone derivatives, has also shown a capacity to decrease TNF-α levels in inflamed tissues. mdpi.com This suggests that the broader class of nitrogen-containing heterocyclic compounds, which includes the 3-aminopiperidin-2-one scaffold, holds promise for the development of novel anti-inflammatory agents that act by regulating key cytokines like TNF-α. mdpi.com

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

The relationship between the chemical structure of a compound and its biological activity is a fundamental concept in medicinal chemistry. collaborativedrug.com Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) analyses are crucial for optimizing lead compounds to enhance their potency and selectivity. collaborativedrug.comdrugdesign.org

Correlation of Structural Modifications with Biological Potency

The biological potency of this compound derivatives is intricately linked to their structural features. Modifications to different parts of the molecule can significantly impact its interaction with biological targets and, consequently, its therapeutic effect.

Key structural modifications and their impact on biological potency include:

Substitution on the Piperidine Ring: The nature and position of substituents on the piperidine ring are critical. For example, in a series of cannabinoid CB1 receptor antagonists, modifications to the aminopiperidine region, including the substitution of alkyl hydrazines and amines of varying lengths, were explored. nih.gov It was observed that increasing the length and bulk of the substituent generally led to increased receptor affinity and efficacy, up to a certain point. nih.gov

Aromatic and Heterocyclic Rings: The presence and nature of aromatic or heterocyclic rings attached to the core structure play a significant role. In studies of YC-1 derivatives, modifications to the aromatic and furyl rings were a primary focus. nih.gov For instance, substitutions at the R1 position with an aromatic ring were found to be necessary for a broad spectrum of antiplatelet activities. nih.gov Similarly, at the R2 position, maintaining an aromatic or heterocyclic ring with a side chain was crucial for good activity in inhibiting VEGF. nih.gov

Functional Groups: Specific functional groups can act as key interaction points with the target receptor. The presence of a carbonyl group (C=O) in pyrazolopyridines, for example, suggests a potential hydrogen bond interaction with the receptor site. drugdesign.org The conversion of a hydroxyl group to an ether in certain YC-1 analogs resulted in a considerable increase in antiplatelet activity. nih.gov

The following table summarizes the correlation of structural modifications with biological potency based on research findings:

Structural Modification Effect on Biological Potency Example Compound Class Reference
Increasing alkyl chain length on aminopiperidineIncreased receptor affinity and efficacy up to a certain lengthCannabinoid CB1 Receptor Antagonists nih.gov
Substitution with aromatic ring at R1 positionNecessary for broad-spectrum antiplatelet activityYC-1 Derivatives nih.gov
Maintaining aromatic/heterocyclic ring with side chain at R2 positionEssential for good VEGF inhibitory activityBenzimidazole Derivatives nih.gov
Presence of a C=O groupPotential for hydrogen bond formation with the receptorPyrazolopyridines drugdesign.org
Conversion of hydroxyl to etherSignificantly increased antiplatelet activityYC-1 Analogs nih.gov

Chirality and its Influence on Receptor Binding and Efficacy

Chirality, the property of a molecule being non-superimposable on its mirror image, can have a profound impact on the biological activity of a drug. The different stereoisomers (enantiomers or diastereomers) of a chiral compound can exhibit distinct pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules like receptors and enzymes.

For this compound and its derivatives, the chiral center at the 3-position of the piperidine ring means that the compound can exist as two enantiomers, (R)-3-aminopiperidin-2-one and (S)-3-aminopiperidin-2-one. The spatial arrangement of the amino group is different in these two enantiomers, which can lead to significant differences in their ability to bind to a specific receptor.

The influence of chirality on receptor binding and efficacy is a well-established principle in medicinal chemistry. One enantiomer may fit perfectly into the binding site of a receptor, leading to a potent biological response, while the other enantiomer may have a much weaker interaction or even bind to a different receptor, potentially causing off-target effects. Therefore, the synthesis and biological evaluation of individual enantiomers are often crucial steps in the drug discovery process to identify the more potent and safer isomer.

Advanced Computational Modeling for SAR Prediction

In modern drug discovery, computational modeling plays a vital role in predicting the Structure-Activity Relationships (SAR) of new chemical entities, thereby accelerating the design and optimization of potent drug candidates. nih.gov These in silico methods are often more cost-effective and less time-consuming than traditional trial-and-error approaches. nih.gov

Various computational techniques are employed for SAR prediction:

Quantitative Structure-Activity Relationship (QSAR): 2D-QSAR and 3D-QSAR models are developed to correlate the physicochemical properties and spatial arrangements of atoms in a series of compounds with their biological activities. nih.gov For instance, a quantitative SAR study on cannabinoid CB1 receptor antagonists indicated that ligands exceeding a certain length would have reduced potency and that substituents with a positive charge density in the aminopiperidine region would likely possess increased pharmacological activity. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov By analyzing the binding modes and interactions, such as hydrogen bonds and hydrophobic interactions, researchers can gain insights into the key structural features required for potent activity. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. This model can then be used to screen virtual libraries of compounds to identify new potential hits.

These computational tools, when used in conjunction with experimental data, provide a powerful platform for understanding SAR and guiding the design of novel this compound derivatives with improved therapeutic profiles. collaborativedrug.com

Molecular Interactions and Binding Mechanisms

Ligand-Protein Binding Assays

Ligand-protein binding assays are experimental techniques used to characterize the interaction between a ligand, such as a this compound derivative, and its target protein. These assays are essential for determining the binding affinity (how strongly the ligand binds) and can also provide information about the binding kinetics (the rates of association and dissociation).

Commonly used ligand-protein binding assays include:

Radioligand Binding Assays: This classic technique uses a radiolabeled ligand to quantify the binding to a receptor. In studies of cannabinoid CB1 receptor antagonists, displacement assays using the cannabinoid agonist [³H]CP 55,940 or the antagonist [³H]SR141716A were employed to determine the CB1 affinity of new analogs. nih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized protein. It provides real-time data on the association and dissociation of the complex, allowing for the determination of kinetic constants.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS).

Fluorescence-Based Assays: These assays utilize changes in fluorescence properties upon ligand binding. This can involve intrinsic protein fluorescence (e.g., tryptophan fluorescence) or the use of fluorescently labeled ligands or proteins.

The data obtained from these binding assays are crucial for establishing the SAR of a series of compounds and for validating the predictions made by computational models. By understanding the specific molecular interactions that govern binding, medicinal chemists can rationally design new derivatives with enhanced affinity and selectivity for their intended biological target.

Investigation of Hydrogen Bonding Networks

The efficacy of this compound derivatives as enzyme inhibitors is profoundly influenced by the intricate network of hydrogen bonds they form within the target protein's active site. The primary amine and the lactam group of the piperidinone core are key hydrogen bond donors and acceptors, respectively, facilitating strong and specific interactions.

Research into derivatives of aminopiperidines as inhibitors of enzymes like Dipeptidyl Peptidase-4 (DPP-4) has illuminated the critical role of these interactions. The DPP-4 binding site is characterized by two main pockets, S1 and S2. nih.gov The primary amine of the aminopiperidine moiety is crucial for forming a key hydrogen bond with glutamic acid residues (Glu205/206) in the S1 pocket of DPP-4. nih.gov This interaction is a cornerstone of the inhibitory activity for many 'gliptin' drugs. nih.gov

The following table summarizes the key hydrogen bonding interactions observed in studies of aminopiperidine derivatives with target enzymes:

Interacting Group on DerivativeInteracting Residue in Target Protein (e.g., DPP-4)Type of InteractionSignificance
Primary Amine (-NH2)Glutamic Acid (Glu205/206)Hydrogen Bond DonorAnchors the inhibitor in the S1 pocket, crucial for inhibitory activity. nih.gov
Lactam Carbonyl (C=O)Backbone Amides in Active SiteHydrogen Bond AcceptorContributes to binding affinity and stabilizes the complex.
SubstituentsVarious residues in S1/S2 pocketsHydrogen Bonds, van der WaalsModulates selectivity and potency.

Conformational Analysis and its Biological Relevance

The three-dimensional shape, or conformation, of this compound derivatives is intrinsically linked to their biological activity. The piperidinone ring can adopt various conformations, such as chair, boat, and twist-boat, and the preferred conformation for binding to a target protein may not be the lowest energy conformation in solution.

The conformational flexibility of the piperidine ring and the rotational freedom of its substituents allow the molecule to adapt to the specific topology of the enzyme's active site. This induced-fit mechanism is a critical aspect of molecular recognition. Structure-activity relationship (SAR) studies on novel 3-amino-piperidin-2-one-based calcitonin gene-related peptide (CGRP) receptor antagonists revealed that modifications, including the inversion of stereocenters, led to significant improvements in receptor affinity, highlighting the importance of stereochemistry and conformation. nih.gov

Computational analyses are vital tools for exploring the conformational landscape of these derivatives. By calculating the energy of different conformations, researchers can identify low-energy, biologically relevant shapes that are likely to bind to the target. These studies have shown that the energy penalty for a ligand to adopt a bioactive conformation (the strain energy) can be significant, but this can be offset by favorable binding interactions.

The biological relevance of conformational analysis is underscored by the development of highly potent and selective inhibitors. For example, the design of DPP-4 inhibitors often involves creating a rigid scaffold that pre-organizes the key interacting groups in a conformation that is optimal for binding, thereby minimizing the entropic penalty upon binding. The table below illustrates the interplay between conformation and biological activity.

Conformational FeatureBiological RelevanceResearch Finding
Piperidinone Ring PuckerDictates the spatial orientation of substituents, influencing fit into the active site.Different ring conformations can lead to orders of magnitude differences in binding affinity.
Stereochemistry at C3Determines the precise 3D arrangement of the amino group and other substituents, critical for specific interactions.Inversion of stereocenters in 3-amino-piperidin-2-one derivatives led to surprising improvements in CGRP receptor affinity. nih.gov
Rotatable Bonds of SubstituentsAllows for fine-tuning of the molecule's shape to maximize contact with the protein surface.The flexibility of substituents can allow the molecule to adapt to different binding pockets.

Applications in Medicinal Chemistry and Drug Discovery Featuring 3 Aminopiperidin 2 One Hydrochloride

Design and Synthesis of Novel Therapeutic Agents

The unique architecture of 3-Aminopiperidin-2-one (B154931) hydrochloride makes it an attractive starting material for the synthesis of complex and biologically active molecules. Medicinal chemists utilize its reactive sites to construct novel compounds with tailored pharmacological profiles.

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The 3-aminopiperidin-2-one core has demonstrated its utility as such a scaffold in the development of various therapeutic agents. Its rigid, cyclic structure allows for the precise spatial arrangement of functional groups, which is crucial for effective interaction with biological macromolecules.

The chiral nature of 3-aminopiperidin-2-one is of particular importance, as stereochemistry often plays a critical role in pharmacological activity. For instance, the (R)-enantiomer of 3-aminopiperidin-2-one hydrochloride is a key intermediate in the synthesis of (R)-3-aminopiperidine, which is subsequently used to produce inhibitors of Dipeptidyl Peptidase IV (DPP-IV), a target for type 2 diabetes treatment. medchemexpress.comnih.gov

Furthermore, derivatives of 3-aminopiperidin-2-one have been investigated as calcitonin gene-related peptide (CGRP) receptor antagonists. hmdb.ca The development of a novel series of these antagonists was based on the 3-amino-piperidin-2-one scaffold, leading to the identification of a potent and orally bioavailable candidate for the treatment of migraines. hmdb.ca These examples highlight the adaptability of the 3-aminopiperidin-2-one framework in generating diverse and therapeutically relevant compounds.

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. The 3-aminopiperidin-2-one scaffold serves as an excellent template for the creation of peptidomimetics due to its ability to constrain the conformation of peptide chains.

The synthesis of 4-substituted-3-aminopiperidin-2-ones has been developed as a method for creating six-membered lactam-bridged dipeptides. This strategy has been successfully applied to the synthesis of a conformationally constrained analogue of the tetrapeptide N-acetyl-Ser-Asp-Lys-Pro (AcSDKP), a molecule known to inhibit hematopoietic stem cell proliferation. medchemexpress.comacs.org By incorporating the 3-aminopiperidin-2-one core, researchers can create rigid structures that mimic the bioactive conformation of the original peptide, potentially leading to enhanced activity and selectivity.

The 3-aminopiperidin-2-one scaffold can also serve as a surrogate for dipeptides. For example, a 3-aminopiperidin-2,5-dione has been synthesized to act as a conformationally constrained mimic of the Ala-Gly dipeptide. Similarly, chiral 3,5-diaminopiperidin-2-one has been developed as a conformationally restricted surrogate for the 2,4-diaminobutanoyl (Dab)-Gly dipeptide. Such dipeptide surrogates are valuable tools in drug design for exploring the structure-activity relationships of peptides and developing novel therapeutic agents.

Peptidomimetic Type Scaffold Used Peptide Mimicked Key Synthetic Feature
Tetrapeptide Analogue4-substituted-3-aminopiperidin-2-oneN-acetyl-Ser-Asp-Lys-Pro (AcSDKP)Six-membered lactam bridge
Dipeptide Surrogate3-aminopiperidin-2,5-dioneAla-GlyConformationally constrained mimic
Dipeptide SurrogateChiral 3,5-diaminopiperidin-2-one2,4-diaminobutanoyl (Dab)-GlyConformationally restricted surrogate

The incorporation of the 3-aminopiperidin-2-one moiety into peptide sequences has led to the development of potent and selective enzyme inhibitors. A notable example is the creation of peptide analogues based on this scaffold that act as the first selective noncovalent inhibitors of the bacterial cysteine protease IdeS (Immunoglobulin G-degrading enzyme of Streptococcus pyogenes).

In this research, a series of peptide analogues containing a piperidine (B6355638) moiety as a replacement for a glycine (B1666218) residue were synthesized and tested for their inhibitory activity against IdeS. Several of the 3-aminopiperidine-based analogues were identified as effective inhibitors of IdeS. This discovery is significant as IdeS is a virulence factor in Streptococcus pyogenes infections, and its inhibition could represent a novel therapeutic strategy. The study highlights the potential of using the 3-aminopiperidin-2-one scaffold to design specific enzyme inhibitors.

Development of Piperidinone-Based Peptidomimetics

Therapeutic Potential of this compound Derivatives

The versatile nature of the 3-aminopiperidin-2-one scaffold has prompted its exploration in various therapeutic areas, including oncology.

While direct applications of this compound in approved anti-cancer drugs are not extensively documented in publicly available research, the broader class of piperidinone-containing compounds has shown promise in anti-cancer research. For instance, studies have explored various piperidone derivatives for their anti-proliferative and apoptotic effects on cancer cell lines. However, specific lead compounds for cancer therapy that are explicitly derived from this compound are not prominently featured in the reviewed literature.

It is important to note that the development of lead compounds in anti-cancer research is a complex process. While a particular scaffold like 3-aminopiperidin-2-one may show initial promise, extensive medicinal chemistry efforts are required to optimize its properties for efficacy and safety. The existing research on related piperidinone structures suggests that derivatives of this compound could be a valuable area for future investigation in the quest for novel anti-cancer agents.

Applications in Metabolic Disorders (e.g., Type 2 Diabetes via DPP-IV Inhibition)

The chiral derivatives of 3-aminopiperidine are crucial for the synthesis of inhibitors of Dipeptidyl Peptidase IV (DPP-IV). wipo.intgoogle.com Specifically, (R)-3-aminopiperidin-2-one hydrochloride is a key intermediate used to produce (R)-3-aminopiperidine dihydrochloride (B599025). wipo.int This resulting (R)-3-aminopiperidine moiety is a foundational component for a class of oral anti-hyperglycemic drugs known as gliptins, which are used in the management of type 2 diabetes mellitus. patsnap.comgoogle.com

DPP-IV is an enzyme that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). nih.gov By inhibiting DPP-IV, these drugs prolong the action of incretins, leading to increased insulin (B600854) release in a glucose-dependent manner and better glycemic control. The 3-aminopiperidine structure is integral to the efficacy and selectivity of these inhibitors. google.com The development of potent and selective DPP-IV inhibitors is an active area of research to provide therapeutic options with a low risk of hypoglycemia. wipo.int

Table 1: Research on 3-Aminopiperidine Derivatives as DPP-IV Inhibitors
Compound ClassTargetTherapeutic AreaKey FindingReference
Substituted 3-aminopiperidinesDipeptidyl Peptidase IV (DPP-IV)Type 2 Diabetes(R)-3-aminopiperidine is a key chiral intermediate for synthesizing DPP-IV inhibitors. wipo.intgoogle.com
(R)-3-aminopiperidin-2-one hydrochloridePrecursor to (R)-3-aminopiperidinePharmaceutical SynthesisServes as a starting material for the large-scale synthesis of the active piperidine core. wipo.intgoogle.com

Research in Inflammatory Conditions

Recent research has identified novel applications for the 3-amino-piperidin-2-one scaffold in conditions with an inflammatory component. A series of 3-amino-piperidin-2-one-based compounds have been developed and investigated as antagonists of the calcitonin gene-related peptide (CGRP) receptor. nih.gov CGRP is a neuropeptide that plays a significant role in the pathophysiology of migraine, a neurological condition often characterized by severe headaches and neurogenic inflammation. nih.govchemimpex.com

Antagonizing the CGRP receptor is a validated therapeutic strategy for the treatment of migraine. nih.govchemimpex.com The discovery of potent and orally bioavailable CGRP receptor antagonists based on the 3-amino-piperidin-2-one structure highlights the utility of this scaffold beyond metabolic diseases. nih.gov These findings open avenues for developing novel treatments for migraine and potentially other inflammatory conditions where CGRP is implicated. nih.gov

Exploration in Neurodegenerative Diseases (e.g., Alzheimer's Disease Biomarker)

The piperidine nucleus is a significant scaffold in the development of therapeutic agents for neurodegenerative conditions like Alzheimer's disease. wipo.int Its structural properties are valuable in designing molecules that can interact with various targets implicated in the disease's pathology. wipo.int However, there is currently no specific research in the public domain that identifies this compound or its direct derivatives as a biomarker for Alzheimer's disease. The search for reliable biomarkers, which can be detected in easily accessible samples like blood or cerebrospinal fluid, is a critical area of Alzheimer's research, but this particular compound has not been highlighted in such studies. mdpi.com

While the broader class of piperidine derivatives continues to be a focus for developing neuroprotective drug candidates, the specific role of this compound in this area, particularly as a biomarker, remains unexplored in published literature. wipo.int

Investigations as Antiviral Agents (e.g., HIV-1)

The piperidine ring is a common structural motif in many antiviral agents, including some non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. kuleuven.be However, a direct link between the 3-aminopiperidin-2-one scaffold and the development of HIV-1 inhibitors has not been established in the available literature.

Interestingly, a structurally related class of compounds, the 3-aminopyridin-2(1H)-ones, has been evaluated for anti-HIV-1 activity. nih.gov It is important to note the distinction: piperidinones feature a saturated six-membered ring, whereas pyridinones contain an aromatic ring. Certain derivatives of 3-aminopyridin-2(1H)-one have demonstrated potent and selective inhibition of the HIV-1 reverse transcriptase enzyme. nih.gov Two compounds from this series, L-697,639 and L-697,661, were potent enough to be selected for clinical trials. nih.gov This suggests that while the specific 3-aminopiperidin-2-one core has not been reported in this context, the general aminolactam pharmacophore has shown promise in the search for novel antiviral therapies.

Table 2: Research on Related Scaffolds in Antiviral Discovery
Compound SeriesTargetTherapeutic AreaKey FindingReference
3-Aminopyridin-2(1H)-one derivativesHIV-1 Reverse TranscriptaseHIV-1 InfectionPotent and selective inhibition, with some candidates entering clinical trials. nih.gov
Piperidine-linked amino-triazine derivativesHIV-1 Reverse TranscriptaseHIV-1 InfectionShowed excellent activity against wild-type HIV-1. kuleuven.be

Drug Discovery Methodologies

Lead Optimization Strategies

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. For derivatives of 3-aminopiperidin-2-one, this process is well-illustrated in the development of DPP-IV inhibitors. google.com

Once the 3-aminopiperidine scaffold was identified as a viable core for DPP-IV inhibition, researchers engaged in systematic structure-activity relationship (SAR) studies. google.com This involves synthesizing a library of analogues where different chemical groups are attached to the piperidine ring and the amino group. These new compounds are then tested to see how the changes affect their ability to inhibit the target enzyme and their selectivity over related enzymes like DPP8 and DPP9. google.com The goal is to enhance the desired activity while minimizing potential off-target effects and improving metabolic stability and oral bioavailability. google.com

Exploration of Drug Repurposing Potential

Drug repurposing, or finding new therapeutic uses for existing drugs, is a strategy to accelerate the drug development process. This approach leverages the known safety and pharmacokinetic profiles of approved drugs to reduce development time and costs.

Currently, there is no specific information in the public domain regarding the formal repurposing of this compound or its immediate derivatives for new therapeutic indications. The discovery of its utility as a scaffold for CGRP receptor antagonists appears to be the result of de novo drug design and screening efforts rather than a repurposing initiative. nih.gov

Rational Drug Design Approaches Utilizing the Aminopiperidinone Moiety

Rational drug design leverages the structural understanding of biological targets to develop new pharmaceuticals. nih.gov This approach aims to create molecules that are highly specific for their intended target, thereby enhancing efficacy and minimizing off-target effects. The 3-aminopiperidin-2-one moiety has emerged as a valuable scaffold in this endeavor. Its rigid, cyclic structure provides a fixed three-dimensional framework, while the strategically positioned amino and lactam groups offer versatile points for chemical modification and interaction with target proteins.

This structural rigidity and functional group presentation make the aminopiperidinone core a "privileged scaffold"—a molecular framework that can bind to multiple, distinct biological targets through specific modifications. Medicinal chemists exploit this by systematically altering the substituents on the piperidinone ring to optimize binding affinity, selectivity, and pharmacokinetic properties, a process guided by structure-activity relationship (SAR) studies.

Case Study: Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists

A significant application of rational drug design involving the 3-aminopiperidin-2-one scaffold is in the development of antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor, a key target for migraine treatment. nih.govnih.gov CGRP is a protein that plays a crucial role in transmitting pain signals and causing inflammation during migraine attacks. migrainedisorders.org Blocking its receptor can effectively prevent or alleviate migraine symptoms. nih.govdrugs.com

Researchers have successfully invented novel series of CGRP receptor antagonists by using the 3-aminopiperidin-2-one structure as a central building block. nih.gov Through detailed exploration of structure-activity relationships, scientists were able to generate a moderately potent lead compound. nih.gov Subsequent rational design efforts, which included strategic modifications like ring contraction and inverting the stereochemistry at key positions, led to remarkable improvements in the compound's ability to bind to the CGRP receptor. nih.gov This iterative process of design, synthesis, and testing culminated in the identification of a highly potent and orally bioavailable CGRP receptor antagonist, demonstrating the power of using the aminopiperidinone scaffold to achieve desired pharmacological properties. nih.gov

Table 1: Conceptual Iterative Design from a Lead Structure

Design StageModification StrategyObserved OutcomeReference
Initial Lead CompoundIdentified a 3-aminopiperidin-2-one based structure with moderate CGRP receptor affinity.Moderately potent lead structure generated. nih.gov
Structural RefinementIntroduction of various substituents to probe structure-activity relationships (SAR).Key interaction points with the receptor identified. nih.gov
Scaffold ModificationContraction of the piperidinone ring and inversion of stereocenters.Surprising and significant improvements in receptor affinity. nih.gov
Final CandidateOptimization of modifications based on SAR data.A potent, structurally novel, and orally bioavailable CGRP receptor antagonist was identified. nih.gov

Case Study: Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

Another prominent example is the use of chiral aminopiperidine derivatives, synthesized from this compound, as core components of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. nih.gov These drugs, known as "gliptins," are a class of oral medications used to treat type 2 diabetes. nih.gov DPP-IV is an enzyme that rapidly inactivates incretin hormones, which are crucial for maintaining glucose balance. nih.govnih.gov By inhibiting DPP-IV, these drugs prolong the action of incretins, leading to better glycemic control. nih.gov

The rational design of DPP-IV inhibitors heavily relies on creating a molecule that fits precisely into the enzyme's active site. The piperidine ring of the drug molecule is designed to mimic the proline residue of the natural substrates of DPP-IV. nih.gov The specific stereochemistry (chirality) of the aminopiperidine component is critical for potent inhibition, highlighting the importance of precise three-dimensional structure in drug design. The synthesis of specific enantiomers of 3-aminopiperidine from its precursor, 3-aminopiperidin-2-one, is a key step in producing effective and selective DPP-IV inhibitors like sitagliptin (B1680988) and alogliptin. nih.gov

Analytical and Stability Assessment of 3 Aminopiperidin 2 One Hydrochloride

Advanced Spectroscopic and Chromatographic Characterization Methods

The definitive identification and characterization of 3-Aminopiperidin-2-one (B154931) hydrochloride rely on a combination of sophisticated analytical techniques. These methods provide unambiguous structural confirmation, determine the exact molecular weight, and quantify stereoisomeric purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unequivocal structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships. For 3-Aminopiperidin-2-one hydrochloride, both ¹H NMR and ¹³C NMR spectra are utilized to confirm the integrity of the piperidinone ring and the presence of the amine group at the C3 position.

The ¹H NMR spectrum is expected to show distinct signals for the protons at each position of the molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals provide conclusive evidence for the arrangement of atoms. The ¹³C NMR spectrum complements this by identifying each unique carbon atom in the molecule, including the characteristic signal for the carbonyl carbon (C=O) of the lactam ring.

Table 1: Expected NMR Spectroscopic Data for 3-Aminopiperidin-2-one Note: Data presented are typical expected values for the core structure. Actual chemical shifts for the hydrochloride salt may vary based on solvent and concentration.

Atom Position Expected ¹H NMR (ppm) Expected ¹³C NMR (ppm)
C2 (Carbonyl) - ~173-175
C3 (CH-NH₂) Multiplet ~50-55
C4 (CH₂) Multiplet ~25-30
C5 (CH₂) Multiplet ~20-25
C6 (CH₂) Multiplet ~40-45
NH (Amide) Broad Singlet -

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. nih.govresearchgate.net Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique elemental formula. researchgate.net This capability is crucial for confirming the identity of 3-Aminopiperidin-2-one and differentiating it from other compounds with the same nominal mass. nih.gov

For 3-Aminopiperidin-2-one (free base), the analysis would typically be performed using a soft ionization technique, such as electrospray ionization (ESI), to generate the protonated molecule [M+H]⁺. The instrument then measures its exact mass, which is compared against the theoretical mass calculated from its elemental formula.

Table 2: High-Resolution Mass Spectrometry Data for 3-Aminopiperidin-2-one

Parameter Value
Molecular Formula (Free Base) C₅H₁₀N₂O
Ionization Mode ESI+
Ion Observed [M+H]⁺

Since 3-Aminopiperidin-2-one possesses a chiral center at the C3 position, it can exist as two enantiomers, (R) and (S). The determination of enantiomeric purity is critical as different enantiomers of a drug can have distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose. researchgate.netnih.gov

For compounds like 3-aminopiperidine and its derivatives, which may lack a strong UV chromophore, a pre-column derivatization step is often employed. nih.govgoogle.com A derivatizing agent, such as para-toluenesulfonyl chloride (PTSC), is used to attach a chromophore to the amine group, enhancing UV detection and often improving chiral recognition on the stationary phase. nih.gov The resulting diastereomeric derivatives can then be separated on a suitable chiral column. researchgate.netnih.gov

Table 3: Example Chiral HPLC Method for Enantiomeric Purity Analysis Note: This table is based on methods developed for the closely related compound 3-aminopiperidine and illustrates a typical approach. nih.gov

Parameter Condition
Derivatizing Agent para-Toluenesulfonyl Chloride (PTSC)
Chromatography System High-Performance Liquid Chromatography (HPLC)
Column Chiralpak AD-H
Mobile Phase 0.1% Diethylamine in Ethanol
Flow Rate 0.5 mL/min
Detection UV at 228 nm

| Resolution (Rₛ) | > 4.0 between enantiomers |

Pharmaceutical Stability Studies

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. ijrpp.combiomedres.us

Forced degradation, or stress testing, involves subjecting the API to conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways. nih.gov This information is vital for developing stability-indicating analytical methods. The typical stress conditions include acid and base hydrolysis, oxidation, photolysis, and thermal stress. nih.gov The goal is to achieve a target degradation of approximately 5-20%. biomedres.us

Hydrolysis is a common degradation pathway for many pharmaceuticals. ijrpp.com Hydrolytic stability studies for this compound are conducted across a range of pH values, typically under acidic and basic conditions, to determine its susceptibility to this degradation mechanism. nih.gov These studies involve exposing a solution of the compound to acidic (e.g., hydrochloric acid) and basic (e.g., sodium hydroxide) conditions at elevated temperatures to accelerate the degradation process. ijrpp.comnih.gov Samples are analyzed at various time points to quantify the amount of remaining API and identify any degradation products formed.

Table 4: Illustrative Protocol and Results for Hydrolytic Forced Degradation Note: The following data is illustrative of a typical forced degradation study design, as specific experimental results for this compound are not publicly available.

Stress Condition Temperature Time (hours) Assay of 3-Aminopiperidin-2-one HCl (% Remaining) Major Degradant(s) Formed (% Peak Area)
0.1 M HCl 60°C 8 92.5% Degradant A (3.1%)
0.1 M HCl 60°C 24 85.2% Degradant A (8.5%)
0.1 M NaOH 60°C 8 90.1% Degradant B (4.2%)
0.1 M NaOH 60°C 24 78.9% Degradant B (12.3%)

Forced Degradation Studies under Stress Conditions

Oxidative Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. Oxidative degradation is a common pathway that can affect the purity, potency, and safety of pharmaceutical compounds. For this compound, the primary sites susceptible to oxidation are the primary amine and the lactam ring.

Detailed research findings from forced degradation studies, typically employing oxidizing agents like hydrogen peroxide (H₂O₂), indicate several potential degradation pathways. The selection of the oxidizing agent, its concentration (commonly ranging from 3% to 30% H₂O₂), and the conditions are critical for mimicking potential oxidative stress during manufacturing and storage.

The primary amine group is a common target for oxidation, which can lead to the formation of N-oxide derivatives or hydroxylamines. Further oxidation or rearrangement could lead to ring-opening or the formation of other related impurities. The lactam ring, while generally stable, can also undergo oxidation, particularly under harsh conditions involving radical mechanisms. Mechanistic studies suggest that oxidation can proceed via autoxidation (radical-mediated), peroxide-mediated nucleophilic/electrophilic reactions, or single-electron transfer to dioxygen.

A typical oxidative stress study involves dissolving the compound in a suitable solvent and adding a controlled amount of an oxidizing agent, such as hydrogen peroxide. The mixture is then stored at a specific temperature (e.g., room temperature or elevated temperatures like 60°C) for a defined period, with samples taken at various time points for analysis by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).

Table 1: Potential Oxidative Degradation Products of this compound

Degradation Product Potential Formation Pathway
3-Aminopiperidin-2-one N-oxide Oxidation of the primary amine group.
3-(Hydroxyamino)piperidin-2-one Oxidation of the primary amine group.
Ring-opened products (e.g., amino acids) Oxidative cleavage of the lactam ring.
Thermal Stability Profiles and Decomposition

Thermal stability is a critical quality attribute that influences the manufacturing, storage, and handling of a drug substance. The thermal profile of this compound is typically evaluated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

DSC measures the heat flow into or out of a sample as a function of temperature, revealing events like melting, crystallization, and decomposition. TGA measures the change in mass of a sample as a function of temperature, quantifying mass loss associated with dehydration, desolvation, or decomposition.

For hydrochloride salts of amine-containing compounds, the initial thermal events often involve the loss of water or solvent, followed by melting and then decomposition at higher temperatures. A safety data sheet for the closely related analogue, 3-Aminopiperidine-2,6-dione hydrochloride, indicates that decomposition occurs at temperatures above 245°C. Similar thermal behavior would be anticipated for this compound.

Upon thermal decomposition, the molecule is expected to break down into smaller, volatile fragments. The likely hazardous decomposition products, consistent with the elemental composition of the molecule, include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.

Table 2: Summary of Expected Thermal Analysis Data

Analytical Technique Observed Event Approximate Temperature Range Interpretation
DSC Endotherm 100-150°C Loss of residual water/solvent (if present).
DSC Endotherm >200°C Melting of the crystalline solid.
DSC/TGA Exotherm with Mass Loss >245°C Onset of thermal decomposition.

Accelerated Stability Assessment Program (ASAP) and Predictive Modeling

The Accelerated Stability Assessment Program (ASAP) is a modern, science-based approach used to rapidly predict the shelf-life of a drug substance under various storage conditions. This method significantly reduces the time required compared to traditional long-term stability studies by exposing the compound to a range of elevated temperatures and relative humidity (RH) conditions for a short period (typically 2-4 weeks).

The core of ASAP is the moisture-corrected Arrhenius equation, which models the rate of degradation as a function of both temperature and humidity. An isoconversion approach is often used, which focuses on the time it takes to reach a specific level of degradation (e.g., a specification limit) rather than measuring degradation at fixed time points.

An ASAP study design for this compound would involve placing open vials of the compound into chambers with controlled temperature and RH. The data on the formation of degradation products are then fitted to the model using specialized software to determine the key parameters: activation energy (Ea) and the humidity sensitivity factor (B). This model can then be used to predict the long-term stability and shelf-life under various packaging and storage scenarios, such as ICH (International Council for Harmonisation) conditions.

Table 3: Example of an ASAP Study Design

Condition Temperature (°C) Relative Humidity (%) Duration
1 50 10 2-4 weeks
2 50 75 2-4 weeks
3 60 50 2-4 weeks
4 70 10 2-4 weeks
5 70 75 2-4 weeks

Long-Term Stability Investigations

While accelerated studies provide valuable predictive data, long-term stability investigations remain the cornerstone for confirming the shelf-life and recommended storage conditions of a drug substance. These studies are conducted under prescribed storage conditions that represent those the product will experience throughout its lifecycle.

As per ICH guidelines, long-term stability studies for a drug substance intended for storage in the Northern Hemisphere are typically conducted at 25°C ± 2°C / 60% RH ± 5% RH. The study duration should be sufficient to cover the proposed re-test period. Testing is performed at regular intervals to monitor the physical and chemical properties of the substance, including appearance, assay, and the levels of degradation products.

The testing frequency is generally every 3 months for the first year, every 6 months for the second year, and annually thereafter. Data from these studies provide the definitive evidence of stability and are a critical component of regulatory submissions.

Table 4: Standard Long-Term Stability Conditions (ICH)

Study Type Storage Condition Minimum Duration for Submission Testing Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH 12 months 0, 3, 6, 9, 12 months, then annually.
Intermediate 30°C ± 2°C / 65% RH ± 5% RH 6 months 0, 6, 9, 12 months.

Preclinical Evaluation Methodologies

Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling Approaches

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling is a critical tool in drug development that establishes a mathematical relationship between the drug's concentration in the body over time (PK) and the observed pharmacological effect (PD). This integrated approach helps in understanding the dose-concentration-response relationship, which is essential for optimizing dosing regimens.

The development of potent and orally bioavailable CGRP receptor antagonists based on the 3-aminopiperidin-2-one scaffold indicates that extensive PK studies are conducted on this class of compounds. PK modeling for a compound like this compound would typically involve administering the drug to preclinical species and measuring its concentration in plasma at various time points. These data are then fitted to compartmental or non-compartmental models to determine key PK parameters such as clearance, volume of distribution, and elimination half-life.

PD modeling links these PK parameters to a measurable biological response. Depending on the nature of the drug's effect, various models can be employed, including:

Linear Model: Assumes a direct linear relationship between concentration and effect.

Emax Model: Describes a saturable effect that reaches a maximum (Emax) at high concentrations.

Sigmoidal Emax Model: A variation of the Emax model that accounts for a steeper concentration-effect relationship, often characterized by a Hill coefficient.

These models are vital for predicting the time course of a drug's effect and for extrapolating findings from preclinical species to humans.

In Vitro and In Vivo ADME (Absorption, Distribution, Metabolism, Excretion) Study Designs

Understanding the ADME properties of a drug candidate is fundamental to preclinical development. These studies characterize how the body processes the compound and are crucial for assessing its potential as a therapeutic agent. The successful development of orally bioavailable drugs from the 3-aminopiperidin-2-one class confirms the application of comprehensive ADME profiling.

In Vitro ADME Study Designs

In vitro ADME assays are performed early in drug discovery to screen candidates and identify potential liabilities. These assays use cell-based or subcellular systems to model key physiological processes.

Table 5: Common In Vitro ADME Assays

ADME Parameter Common Assay(s) Purpose
Absorption Caco-2, MDCK cell permeability assays To assess a compound's ability to cross the intestinal epithelium and predict oral absorption.
Distribution Plasma protein binding (e.g., equilibrium dialysis) To determine the fraction of drug bound to plasma proteins, which influences its distribution and availability.
Metabolism Liver microsomes, hepatocyte stability assays To evaluate metabolic stability and identify the primary enzymes (e.g., Cytochrome P450s) involved in the compound's clearance.

| Excretion | Transporter interaction assays (e.g., P-gp, BCRP) | To identify if the compound is a substrate or inhibitor of key drug transporters that mediate its elimination. |

In Vivo ADME Study Designs

In vivo ADME studies are conducted in animal models (e.g., rats, dogs) to provide a comprehensive understanding of a drug's disposition in a whole organism. These studies are often required for regulatory submissions. A typical study involves administering the compound (often radiolabeled) to the animal and collecting biological samples over time.

Table 6: Typical In Vivo ADME Study Design

Parameter Methodology Samples Collected Information Gained
Pharmacokinetics Dosing (IV and PO) followed by serial blood sampling. Plasma, blood Bioavailability, clearance, volume of distribution, half-life.
Distribution Quantitative Whole-Body Autoradiography (QWBA) after dosing with a radiolabeled compound. Tissues, organs Identification of tissues where the drug and/or its metabolites accumulate.
Metabolism Analysis of plasma, urine, and feces. Plasma, urine, feces Identification and quantification of major metabolites.

| Excretion (Mass Balance) | Dosing with a radiolabeled compound and collection of all excreta. | Urine, feces, expired air | Determination of the primary routes and rate of elimination from the body. |

Toxicological Screening and Safety Profiling Methodologies

The comprehensive toxicological evaluation of "this compound" is essential to characterize its safety profile. This process involves a series of standardized in vitro and in vivo methodologies designed to identify potential adverse effects on biological systems. While detailed, publicly available toxicological studies specifically for this compound are limited, the established framework for testing similar chemical entities provides a clear path for its assessment.

In Vitro Toxicological Screening

Initial toxicological screening typically employs in vitro methods to assess a compound's potential for cellular toxicity and genetic damage. These assays offer a high-throughput and ethical approach to preliminary safety assessment.

In Vitro Cytotoxicity: The cytotoxic potential of a compound is a fundamental measure of its toxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. In this assay, metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. Results are typically reported as the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

In Vitro Genotoxicity: Genotoxicity assays are critical for determining if a substance can cause damage to DNA, which can lead to mutations and potentially cancer.

Ames Test: The bacterial reverse mutation assay, commonly known as the Ames test, is a primary screening tool for identifying mutagens. slideshare.netdaikinchemicals.comdaikinchemicals.comoecd.orgscience.gov It utilizes specific strains of Salmonella typhimurium that are unable to synthesize the amino acid histidine. The test assesses the ability of the chemical to cause a mutation that restores the gene's function, allowing the bacteria to grow on a histidine-free medium. slideshare.netdaikinchemicals.comoecd.org

Comet Assay: The single-cell gel electrophoresis, or comet assay, is a sensitive technique for detecting DNA strand breaks in individual cells. A study titled "Genotoxicity study of (s)-3-aminopiperidin-2-one (cycloornithine) by means of the comet assay" suggests that the genotoxic potential of a related form of the compound has been examined. However, the detailed findings of this study are not widely available in the public domain.

In Vivo Toxicological Studies

In vivo studies in animal models are necessary to understand the systemic effects of a compound and to establish a preliminary safety profile before any potential human exposure. These studies are generally conducted in accordance with international guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity: Acute toxicity studies evaluate the effects of a single, high dose of a substance. The primary endpoint is often the determination of the median lethal dose (LD50), which is the dose estimated to be fatal to 50% of the tested animal population. science.govnih.govresearchgate.netscience.govnih.gov This study provides critical information on the potential for acute overdose and helps in the selection of doses for longer-term studies.

Dermal and Ocular Irritation: To assess localized toxicity, dermal and ocular irritation tests are performed, typically in rabbits.

Dermal Irritation: Following the OECD 404 guideline, the test substance is applied to a small patch of shaved skin. slideshare.netdaikinchemicals.comregulations.govaltogenlabs.com The site is then observed for signs of erythema (redness) and edema (swelling) at specified intervals. slideshare.netdaikinchemicals.comregulations.gov

Ocular Irritation: The potential for eye irritation is evaluated according to OECD Guideline 405. daikinchemicals.comoecd.orgepa.govnih.govnih.gov A small amount of the substance is instilled into the eye of a rabbit, and the cornea, iris, and conjunctiva are examined for signs of irritation. daikinchemicals.comepa.govnih.govnih.gov

Interactive Data Table: Standard Toxicological Screening Methodologies

Below is an interactive table summarizing the standard methodologies that would be applied for the toxicological screening of this compound.

Assay TypeTest MethodEndpointRelevance
In Vitro Cytotoxicity MTT AssayCell Viability (IC50)General cellular toxicity
In Vitro Genotoxicity Ames TestMutagenicityPotential to cause gene mutations
In Vitro Genotoxicity Comet AssayDNA Strand BreaksPotential to damage DNA
In Vivo Acute Toxicity Acute Oral LD50LethalitySystemic toxicity after a single dose
In Vivo Dermal Irritation OECD Guideline 404Erythema and EdemaSkin irritation potential
In Vivo Ocular Irritation OECD Guideline 405Corneal, Iris, and Conjunctival EffectsEye irritation potential

It is important to note that the execution of these toxicological studies is essential to build a comprehensive safety profile for this compound, as specific experimental data for this compound is not extensively documented in publicly accessible literature.

Broader Academic and Research Applications of 3 Aminopiperidin 2 One Hydrochloride

Utilization as a Versatile Chemical Building Block in Organic Synthesis

The primary application of 3-Aminopiperidin-2-one (B154931) hydrochloride lies in its role as a versatile building block in organic synthesis. Its bifunctional nature allows for a range of chemical modifications, leading to the creation of diverse and intricate molecules.

A significant area of application for 3-Aminopiperidin-2-one hydrochloride is in the synthesis of complex heterocyclic systems, which are foundational to many pharmacologically active compounds. For instance, the (R)-enantiomer of 3-aminopiperidine, derived from (R)-3-aminopiperidin-2-one hydrochloride, is a key component in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors. nih.govmdpi.com These inhibitors are a class of oral hypoglycemic agents used in the management of type 2 diabetes. The synthesis involves the reduction of the lactam to a piperidine (B6355638), followed by further functionalization. mdpi.comnih.govscirp.org

Furthermore, novel 3-amino-piperidin-2-one-based compounds have been developed as potent and orally bioavailable calcitonin gene-related peptide (CGRP) receptor antagonists. semanticscholar.org These antagonists are at the forefront of migraine treatment. The synthesis of these complex molecules leverages the inherent stereochemistry and reactive sites of the 3-aminopiperidin-2-one core to build upon and create the final drug substance.

The following table summarizes representative synthetic applications of this compound in the preparation of complex heterocyclic systems.

Starting MaterialReagents and ConditionsProductApplicationReference
(R)-3-aminopiperidin-2-one hydrochlorideLithium aluminum hydride, Tetrahydrofuran (B95107)(R)-3-aminopiperidineIntermediate for DPP-IV inhibitors nih.govscirp.org
3-amino-piperidin-2-one derivativesVarious, including ring contraction and inversion of stereocentersCGRP receptor antagonistsTreatment of migraine semanticscholar.org

Ligand Design in Catalysis

While the primary amino and lactam functionalities of this compound suggest its potential as a bidentate ligand for transition metal catalysis, a review of current literature does not provide specific examples of its application in this area. In principle, the nitrogen atoms could coordinate with a metal center, and the chiral nature of the molecule could be exploited for asymmetric catalysis. Amino acids and their derivatives are known to form stable complexes with various transition metals, which can then act as catalysts in a range of organic transformations, including oxidation and reduction reactions. However, dedicated research into the catalytic applications of this compound complexes appears to be a nascent or underexplored field.

Environmental Fate and Degradation Research

There is a lack of direct research on the persistence and biodegradation of this compound. General studies on related piperidine derivatives suggest that their environmental persistence can vary significantly based on their structure and the environmental conditions. For instance, some piperidine compounds have been shown to be biodegradable under certain anaerobic conditions. Research on the biodegradation of β-lactam antibiotics, which share a structural motif with the lactam in 3-aminopiperidin-2-one, indicates that these compounds can be degraded by microbial action, although the efficiency can be influenced by various environmental factors. nih.gov

Similarly, specific ecotoxicological data for this compound is not documented in the available literature. Ecotoxicity studies on other cyclic amines and lactam-containing compounds, such as some β-lactam antibiotics, have been conducted to assess their potential impact on aquatic organisms. These studies are crucial for understanding the potential environmental risks associated with the manufacturing and disposal of such chemicals. Without specific data, any assessment of the ecotoxicological profile of this compound would be speculative.

Emerging Research Avenues and Future Perspectives

The established utility of this compound as a key building block in medicinal chemistry suggests that its future applications will likely continue to expand in this domain. The development of new synthetic methodologies to create novel analogs and derivatives will be a primary focus. These new compounds could target a wider range of biological receptors and enzymes, leading to the discovery of new therapeutic agents.

Given the current gap in knowledge, future research should also be directed towards understanding the compound's potential as a ligand in catalysis. A systematic investigation into its coordination chemistry with various transition metals could unveil novel catalytic activities, particularly in asymmetric synthesis.

Finally, a critical area for future research is the comprehensive evaluation of the environmental fate and ecotoxicological profile of this compound. As the industrial use of this compound potentially grows, understanding its environmental impact is paramount for ensuring sustainable chemical practices. Such studies would involve assessing its persistence, biodegradation pathways, and toxicity to a range of environmental organisms.

Integration with Computational Chemistry and Artificial Intelligence in Drug Discovery

Computational Modeling of Target Interactions: Derivatives of 3-aminopiperidine are crucial for synthesizing inhibitors of enzymes like Dipeptidyl Peptidase-IV (DPP-IV), a well-established target for type II diabetes treatment. google.compatsnap.com Computational chemistry plays a vital role in this context. Molecular docking and molecular dynamics (MD) simulations are employed to model the binding of 3-aminopiperidin-2-one-based ligands to the active site of DPP-IV. These simulations help researchers:

Understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding affinity and selectivity.

Predict the binding energy and stability of the ligand-protein complex.

Elucidate how different substitutions on the piperidone ring affect the compound's orientation and conformation within the binding pocket.

AI-Driven Drug Design and Optimization: Artificial intelligence, particularly machine learning and deep learning, accelerates the drug design process. nih.gov AI models can be trained on large chemical and biological datasets to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and potential toxicity of novel compounds. In the context of 3-aminopiperidin-2-one, AI can be leveraged for:

De Novo Design: Generative AI models can design novel molecules based on the 3-aminopiperidin-2-one scaffold, optimized for high affinity to a specific biological target. mpu.edu.mo

Lead Optimization: AI algorithms can predict how structural modifications to a lead compound will impact its efficacy, selectivity, and pharmacokinetic profile, guiding medicinal chemists to synthesize the most promising candidates. nih.gov

Structure Prediction: Tools like AlphaFold, an AI system developed by Google DeepMind, can predict the 3D structure of proteins with high accuracy. youtube.com This allows for structure-based drug design efforts even when an experimentally determined protein structure is unavailable, facilitating the design of binders to novel targets. nih.govyoutube.com

Table 1: Computational and AI Applications in Drug Discovery with 3-Aminopiperidin-2-one

Technology Application Relevance to 3-Aminopiperidin-2-one
Molecular Docking Predicts the preferred orientation of a ligand when bound to a target protein. Used to model the binding of derivatives to targets like DPP-IV.
Molecular Dynamics (MD) Simulates the movement of atoms and molecules to assess complex stability. Analyzes the dynamic behavior of the ligand-protein complex over time.
Machine Learning Predicts ADME/Tox properties and bioactivity from molecular structure. Optimizes derivatives for better drug-like properties and reduced toxicity.

| Generative AI | Designs novel molecular structures with desired characteristics. | Creates new potential drug candidates based on the 3-aminopiperidin-2-one scaffold. |

Metabolomics Research and Biomarker Identification

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides critical insights into physiological states and disease processes. 3-Aminopiperidin-2-one, a delta-lactam of the amino acid ornithine, has been identified as a human metabolite, placing it directly within the scope of metabolomics research. hmdb.canih.govebi.ac.uk

The compound, also known as cyclo-ornithine, is classified as a secondary metabolite and has been detected in various living organisms, from bacteria like Escherichia coli to humans. hmdb.canih.gov Its presence in biological fluids can serve as a biomarker—an objective measure indicating a particular biological state. Research has identified 3-aminopiperidin-2-one as a potential biomarker in several contexts:

Inborn Errors of Metabolism: The compound has been detected in the urine of patients with hyperornithinemia, a genetic disorder characterized by elevated levels of ornithine. ebi.ac.uk Its presence can aid in the diagnosis of this condition through urinary chromatography. ebi.ac.uk

Dietary Intake: 3-Aminopiperidin-2-one has been detected in food products such as chicken and pork. hmdb.ca This suggests it could potentially serve as a biomarker for the consumption of these specific foods. hmdb.ca

The identification of such metabolites is a cornerstone of biomarker discovery, which is essential for developing diagnostic tools and advancing personalized medicine. nih.gov

Table 2: 3-Aminopiperidin-2-one as a Potential Biomarker

Condition / Application Biological Matrix Significance Reference
Hyperornithinemia Urine Diagnostic marker for an inborn error of metabolism. ebi.ac.uk

| Food Consumption | Not specified | Potential indicator of dietary intake of certain meats. | hmdb.ca |

Advanced Analytical Techniques for Biological Samples

The accurate detection and quantification of metabolites like 3-aminopiperidin-2-one in complex biological samples are crucial for both research and clinical diagnostics. This requires the use of advanced and sensitive analytical techniques capable of identifying specific molecules within a mixture containing thousands of other compounds.

Historically, chromatographic methods have been employed. For instance, the detection of 3-aminopiperidin-2-one in urine for diagnosing hyperornithinemia utilizes chromatography followed by reaction with a ninhydrin-cadmium reagent, which produces a distinctively colored product for identification. ebi.ac.uk

Modern metabolomics research relies on more sophisticated, high-throughput technologies that offer greater sensitivity and specificity. These include:

Mass Spectrometry (MS): Coupled with separation techniques like Liquid Chromatography (LC) or Gas Chromatography (GC), mass spectrometry (LC-MS, GC-MS) is a cornerstone of metabolomics. hmdb.ca It measures the mass-to-charge ratio of ions to identify and quantify known and unknown compounds in a sample with high precision.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure and molecular components of a sample. hmdb.ca It is a powerful, non-destructive technique for identifying and quantifying metabolites.

Nanopore Sensing: This emerging technology involves passing molecules through a nanoscale pore and measuring the resulting changes in electrical current. nih.gov While still in development for broad peptide and small molecule analysis, it represents a frontier in single-molecule detection and could offer a future method for the rapid and low-cost analysis of biomarkers like 3-aminopiperidin-2-one. nih.govhmdb.ca

Table 3: Analytical Techniques for 3-Aminopiperidin-2-one Detection

Technique Principle Application in Biological Samples
Chromatography Separates components of a mixture based on physical properties. Used for initial separation from complex matrices like urine. ebi.ac.uk
Mass Spectrometry (MS) Identifies compounds by measuring their mass-to-charge ratio. High-sensitivity quantification in metabolomics studies. hmdb.ca
NMR Spectroscopy Analyzes the magnetic properties of atomic nuclei to determine structure. Structural elucidation and quantification of metabolites. hmdb.ca

| Nanopore Technology | Measures electrical current changes as single molecules pass through a nanopore. | Potential future application for high-throughput biomarker sensing. nih.gov |

Intellectual Property and Patent Landscape Analysis

The patent landscape for this compound and its related structures is primarily focused on its application as a key chiral intermediate in the synthesis of high-value pharmaceutical agents. An analysis of patents reveals a strong commercial interest in efficient and scalable methods for producing enantiomerically pure forms of the compound, particularly the (R)-enantiomer.

The primary driver for this patent activity is the use of (R)-3-aminopiperidine as a building block for Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, a class of drugs used to treat type II diabetes. patsnap.com Patented methods often describe novel synthetic routes designed to be cost-effective and suitable for industrial-scale production.

Key areas covered by the intellectual property include:

Asymmetric Synthesis: Patents describe methods for preparing specific enantiomers, such as (R)-3-aminopiperidin-2-one hydrochloride, starting from chiral precursors like (R)-methyl 2,5-diaminopentanoate dihydrochloride (B599025) or D-glutamic acid. google.comgoogle.com

Large-Scale Production: Several patents explicitly detail procedures for producing the compound in kilogram quantities, highlighting the transition from laboratory-scale synthesis to industrial manufacturing. google.com

Use as a Pharmaceutical Intermediate: The patents consistently frame the invention's importance by citing its role as a key intermediate in the synthesis of specific drugs, such as linagliptin (B1675411) and alogliptin. patsnap.com

This focused patent activity underscores the industrial and pharmaceutical significance of this compound as a valuable chemical entity in the production of modern medicines.

Table 4: Selected Patents Related to 3-Aminopiperidin-2-one and its Derivatives

Patent Number Title/Focus Key Innovation Application
US20100029941A1 Preparation of (R)-3-aminopiperidine dihydrochloride Describes the reduction of (R)-3-aminopiperidin-2-one hydrochloride for large-scale production. google.com Synthesis of DPP-IV inhibitors. google.com
CN103864674A Method for preparing (R)-3-amino piperidine hydrochloride Synthetic route starting from D-glutamic acid, designed for industrial production. google.com Intermediate for diabetes drugs. patsnap.comgoogle.com

| Justia Patents (EP3007963B1) | Process for the preparation of enantiomerically enriched 3-aminopiperidine | A process that avoids intermediate protection of the secondary amine, simplifying the synthesis. justia.com | Preparation of enantiopure 3-aminopiperidine. justia.com |

Q & A

What are the optimized synthetic routes for 3-Aminopiperidin-2-one hydrochloride, and how do reaction conditions influence yield and purity?

Basic Research Question
The compound is synthesized via cyclization of L-ornithine hydrochloride under alkaline conditions. A reported method involves refluxing L-ornithine hydrochloride with NaOH in water, followed by aluminum oxide-mediated dehydration in toluene using a Dean-Stark apparatus to remove water, yielding 57% of the product after purification . Alternative protocols use silylation agents like chloro-trimethyl-silane in methanol, achieving 97% yield under mild conditions . Key factors include pH control, solvent selection (toluene for azeotropic water removal), and temperature (reflux at 110°C). Impurities like lactam derivatives may form if dehydration is incomplete.

Which analytical techniques are critical for structural elucidation and purity assessment of this compound?

Basic Research Question
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the lactam structure, with characteristic signals at δ 173.87 ppm (C=O) and δ 3.03–3.10 ppm (piperidine protons) . Liquid Chromatography-Mass Spectrometry (LC-MS) validates molecular weight ([M+H]⁺ = 115.08) and purity, while High-Resolution Mass Spectrometry (HRMS) ensures precise mass matching (error <3 ppm) . Polarimetry or chiral HPLC is required for enantiomeric purity assessment, especially for (R)- or (S)-isomers .

What safety protocols should researchers follow when handling this compound, given limited toxicological data?

Basic Research Question
Although not classified under GHS, standard precautions include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
  • Decontamination: Immediate washing with soap/water for skin exposure and 15-minute eye irrigation with water .
  • Storage: In airtight containers at room temperature, away from incompatible substances (strong acids/bases) .
  • Waste Disposal: Incineration or neutralization via hydrolysis under acidic conditions. Training documentation and SDS review are mandatory before use .

How can this compound serve as a constrained dipeptide surrogate in peptidomimetic drug design?

Advanced Research Question
The compound mimics the Ser-Leu dipeptide backbone, restricting conformational flexibility to enhance target binding. Its lactam ring replaces the peptide bond, improving metabolic stability. For example, substitution at the 3-amino group with aryl or alkyl moieties modulates interactions with proteolytic enzymes or receptors . Computational docking studies (e.g., AutoDock Vina) and in vitro assays (e.g., enzyme inhibition kinetics) validate its utility in designing protease-resistant analogs.

What chromatographic methods detect this compound as an impurity in ornithine-derived pharmaceuticals?

Advanced Research Question
Reverse-phase HPLC with UV detection (210 nm) is standard. A validated method uses a C18 column, mobile phase (0.1% trifluoroacetic acid in water/acetonitrile gradient), and retention time comparison against a reference standard. Limits of detection (LOD) ≤0.1% are achievable, critical for quality control in APIs like eflornithine, where the lactam impurity arises during synthesis . Mass spectrometry (LC-MS/MS) further confirms trace impurities in complex matrices.

What challenges arise in synthesizing enantiomerically pure (R)-3-Aminopiperidin-2-one hydrochloride, and how are they addressed?

Advanced Research Question
Racemization during synthesis is a major challenge. Asymmetric methods include:

  • Chiral Resolution: Using (R)-mandelic acid to crystallize the desired enantiomer from racemic mixtures .
  • Enzymatic Catalysis: Lipase-mediated kinetic resolution of intermediates .
  • Chiral Auxiliaries: Temporary incorporation of Evans’ oxazolidinones to direct stereochemistry.
    Enantiomeric excess (ee) is monitored via chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) spectroscopy.

How can researchers reconcile contradictory reports on the bioactivity of 3-Aminopiperidin-2-one derivatives?

Advanced Research Question
Discrepancies in bioactivity (e.g., anti-carcinogenic vs. no observed effects) may stem from structural variability (e.g., substituents) or assay conditions. Systematic approaches include:

  • Dose-Response Studies: IC50 determination across multiple cell lines (e.g., MTT assay) .
  • Structural-Activity Relationship (SAR) Analysis: Comparing derivatives with modified amino or lactam groups.
  • Target Validation: siRNA knockdown or CRISPR-Cas9 gene editing to confirm molecular targets. Meta-analyses following PRISMA guidelines can synthesize fragmented data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminopiperidin-2-one hydrochloride
Reactant of Route 2
3-Aminopiperidin-2-one hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.